molecular formula C14H19NO2 B13052634 (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

Cat. No.: B13052634
M. Wt: 233.31 g/mol
InChI Key: NVRZEXMPKVQLKD-ZDUSSCGKSA-N
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Description

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a hydroxymethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the pyrrolidine ring, which can be done using formaldehyde and a reducing agent.

    Coupling with the Phenyl Group: The final step involves coupling the pyrrolidine derivative with a phenyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The hydroxymethyl group can participate in hydrogen bonding, while the pyrrolidine ring can interact with hydrophobic pockets in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one
  • 1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)ethanone
  • 1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)butan-1-one

Uniqueness

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to form specific interactions with molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]phenyl]propan-1-one

InChI

InChI=1S/C14H19NO2/c1-2-14(17)11-5-7-12(8-6-11)15-9-3-4-13(15)10-16/h5-8,13,16H,2-4,9-10H2,1H3/t13-/m0/s1

InChI Key

NVRZEXMPKVQLKD-ZDUSSCGKSA-N

Isomeric SMILES

CCC(=O)C1=CC=C(C=C1)N2CCC[C@H]2CO

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2CCCC2CO

Origin of Product

United States

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